molecular formula C15H16N2O3 B1420449 4-(5-Nitroquinolin-6-YL)cyclohexanol CAS No. 1150163-86-2

4-(5-Nitroquinolin-6-YL)cyclohexanol

Cat. No.: B1420449
CAS No.: 1150163-86-2
M. Wt: 272.3 g/mol
InChI Key: BNTXCDKSVPDJNE-UHFFFAOYSA-N
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Description

4-(5-Nitroquinolin-6-YL)cyclohexanol is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(5-Nitroquinolin-6-YL)cyclohexanol plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, this compound can bind to certain proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to modulate neurotransmitter release by affecting calcium ion channels. This modulation can lead to altered synaptic transmission and impact cognitive functions. In immune cells, this compound influences cytokine production, thereby affecting inflammatory responses. Furthermore, it has been reported to alter gene expression profiles in cancer cells, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptor sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it inhibits the activity of certain kinases involved in cell cycle regulation, thereby arresting cell division. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA. This results in altered transcriptional activity and subsequent changes in protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over weeks. Long-term exposure to this compound in cell culture models has shown sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects highlight the potential for both acute and chronic impacts of the compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions in rodent models, likely due to its modulatory effects on neurotransmitter release. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, thereby impacting cellular energy metabolism .

Properties

IUPAC Name

4-(5-nitroquinolin-6-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-11-5-3-10(4-6-11)12-7-8-14-13(2-1-9-16-14)15(12)17(19)20/h1-2,7-11,18H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTXCDKSVPDJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675069
Record name 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150163-86-2
Record name 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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